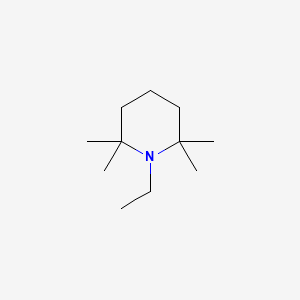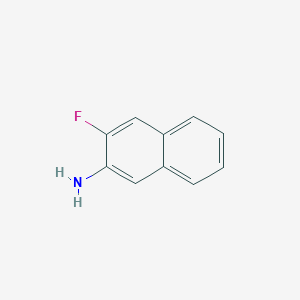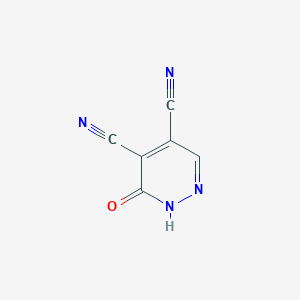
2-Fluoroethyltrimethylammonium bromide
Vue d'ensemble
Description
2-Fluoroethyltrimethylammonium bromide is a quaternary ammonium salt with the molecular formula C5H13BrFN.
Mécanisme D'action
Target of Action
It is a quaternary ammonium compound, and these types of compounds often interact with various biological targets such as acetylcholine receptors . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system .
Mode of Action
Similar quaternary ammonium compounds, like ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways, thus affecting their function .
Biochemical Pathways
Bromate, a related compound, can be formed through two pathways of bromide oxidation by ozone or by oh, and it can be removed by biological approaches .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and overall effect in the body .
Result of Action
The action of similar compounds can lead to changes in cellular function, such as the inhibition of the parasympathetic nervous system in the airways .
Analyse Biochimique
Biochemical Properties
2-Fluoroethyltrimethylammonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the levels of acetylcholine. The increased acetylcholine levels can enhance cholinergic signaling, which may affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme through a nucleophilic substitution reaction, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. The elevated acetylcholine levels can then activate cholinergic receptors, leading to various downstream effects, including changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity. At higher doses, this compound can induce toxic effects, including neurotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic signaling. The compound interacts with cholinesterase enzymes, leading to the inhibition of acetylcholine breakdown. This interaction affects the metabolic flux of acetylcholine and can alter the levels of other metabolites involved in cholinergic signaling. Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also interact with specific transporters or binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles. The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
The synthesis of 2-Fluoroethyltrimethylammonium bromide typically involves the reaction of trimethylamine with 2-fluoroethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3)3N+CH2FCH2Br→(CH3)3NCH2FCH2Br
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
2-Fluoroethyltrimethylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for elimination reactions and nucleophiles like cyanide ions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Fluoroethyltrimethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound can be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: Used in the production of surfactants and other industrial chemicals .
Comparaison Avec Des Composés Similaires
2-Fluoroethyltrimethylammonium bromide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium bromide: Similar structure but lacks the fluoroethyl group.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of a fluoroethyl group.
Hexadecyltrimethylammonium bromide: Contains a long alkyl chain, making it more hydrophobic.
The presence of the fluoroethyl group in this compound imparts unique properties, such as increased reactivity and potential for specific biological interactions .
Propriétés
IUPAC Name |
2-fluoroethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACLQSORYJAHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCF.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954934 | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333-23-3 | |
| Record name | Ammonium, 2-fluoroethyltrimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)
![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

![2-Aminomethylbicyclo[2.2.2]octane](/img/structure/B3065247.png)



